{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride
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Overview
Description
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride typically involves the reaction of 1-aminoethyl derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol
- {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol monohydrochloride
Uniqueness
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride is unique due to its specific chemical structure, which includes a triazole ring and a dihydrochloride salt. This structure imparts unique properties, such as increased stability and solubility, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C5H12Cl2N4O |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
[3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m0../s1 |
InChI Key |
GNVSRQSYDIYXKN-QTNFYWBSSA-N |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)CO)N.Cl.Cl |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Origin of Product |
United States |
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